N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide
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Overview
Description
Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Antimicrobial Activity
Studies have shown that sulfonamide derivatives, including those structurally related to the compound , possess significant antibacterial and antifungal properties. For instance, benzyl and sulfonyl derivatives of piperazin-1-yl acetamides have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activity, demonstrating considerable biological activities in some compounds. These findings suggest potential applications in developing new antimicrobial agents (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Enzyme Inhibition for Alzheimer's Disease
Multifunctional amides, including sulfonamide derivatives, have been synthesized and evaluated for their enzyme inhibitory potentials, indicating a promising approach towards Alzheimer's disease therapy. These compounds exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, highlighting their potential as therapeutic agents (Hassan, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Hussain, Shah, Shahid, & Seo, 2018).
Materials Science Applications
The modification of materials such as multi-walled carbon nanotubes (MWCNTs) with sulfonate groups, including aminoethyl piperazine propane sulfonate, has led to the development of hybrid nanofiltration membranes. These membranes show enhanced compatibility and performance in the separation of monovalent/divalent salts, offering significant improvements for applications in desalination, food, and biological separation processes (Guo, Mi, Zhao, Ji, An, An, & Gao, 2018).
Anticancer Activity
Research into sulfonamide-derived isatins, following molecular hybridization, has explored their cytotoxic effects on hepatocellular carcinoma cell lines. This includes the evaluation of compounds for their safety using human normal cells, where some compounds demonstrated promising anticancer potentials, suggesting applications in cancer therapy (Eldeeb, Sanad, Ragab, Ammar, Mahmoud, Ali, & Hamdy, 2022).
Safety And Hazards
This would involve examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.
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properties
IUPAC Name |
2-(2-methylphenoxy)-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-19-7-5-9-21(17-19)25-12-14-26(15-13-25)31(28,29)16-6-11-24-23(27)18-30-22-10-4-3-8-20(22)2/h3-5,7-10,17H,6,11-16,18H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTSOGIIAUSLHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide |
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